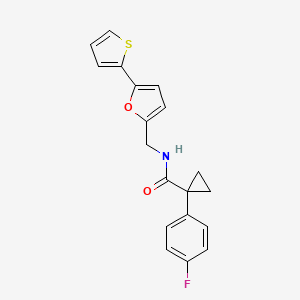

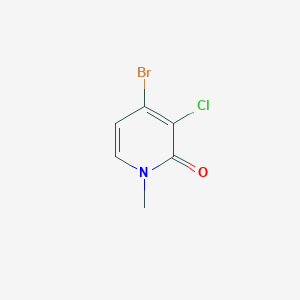

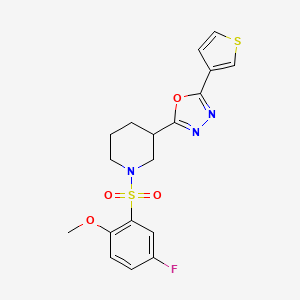

![molecular formula C18H18FN3O5S3 B2531592 (Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 887203-20-5](/img/structure/B2531592.png)

(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide" is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and properties of structurally related compounds. For instance, the synthesis of (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides involves iodine-mediated cyclization, which could be relevant to the synthesis of the target compound . Additionally, the study of photophysical and solvatochromic properties, as well as density functional theory (DFT) calculations, of (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives could provide a basis for understanding similar properties in the compound of interest .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include cyclization, acetylation, and the use of base-promoted conditions . For the target compound, a similar approach could be employed, potentially involving the coupling of appropriate benzothiazole derivatives with fluorophenylsulfonyl moieties under conditions that promote the formation of the desired (Z)-configuration. The synthesis would likely require careful optimization to ensure the correct configuration and purity of the final product.

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by the presence of a benzothiazole ring, a sulfonyl group attached to a fluorophenyl moiety, and an acetamide linkage. The (Z)-configuration indicates a specific geometric isomerism around a double bond. Understanding the electronic distribution and steric hindrance within the molecule could be crucial for predicting its reactivity and interactions. DFT studies, similar to those conducted in the second paper, could be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the compound's chemical behavior .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The sulfonyl and acetamide groups could be sites for nucleophilic attack, while the benzothiazole ring might participate in electrophilic substitution reactions. The presence of the fluorine atom could affect the electron density and thus the reactivity of the phenyl ring to which it is attached. The (Z)-configuration could also influence the outcome of certain reactions due to steric effects.

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity would depend on the intermolecular forces within the compound and its molecular symmetry. The chemical properties would be determined by the functional groups present. For instance, the solvatochromic and photophysical properties of related compounds have been studied, revealing solvent-dependent spectral properties . These studies suggest that the target compound might also exhibit interesting solvatochromic behavior, which could be explored through experimental studies involving absorption and emission spectroscopy.

科学的研究の応用

Antimicrobial and Antifungal Activities

Sulfonamide derivatives have been synthesized with the aim of finding potent antimicrobial and antifungal agents. For instance, a study by Darwish et al. (2014) explored the synthesis of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds showed promising results in vitro against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Activities

Sulfonamide derivatives have also been investigated for their anticancer properties. Ghorab et al. (2015) synthesized sulfonamide derivatives and evaluated their cytotoxic activity against breast and colon cancer cell lines. Their findings indicated that some compounds exhibited potent anticancer activity, highlighting the potential use of sulfonamide derivatives in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Enhancing Metabolic Stability

Another study by Stec et al. (2011) focused on the structural modification of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors to improve metabolic stability. By exploring various 6,5-heterocyclic analogs, they identified modifications that reduced metabolic deacetylation, thereby potentially enhancing the drug's efficacy and stability (Stec, Andrews, Booker, et al., 2011).

Antimalarial and COVID-19 Applications

Research has also extended into the antimalarial potential of sulfonamide derivatives and their possible efficacy against COVID-19. A theoretical investigation by Fahim and Ismael (2021) explored the antimalarial sulfonamides' computational calculations and molecular docking studies, providing insights into their mechanism of action against malaria and potential applicability in treating COVID-19 (Fahim & Ismael, 2021).

Enzyme Inhibition for Drug Development

Lastly, the synthesis of sulfonamides has been directed towards enzyme inhibition, a crucial aspect of drug development. Abbasi et al. (2019) synthesized new sulfonamides as α-glucosidase and acetylcholinesterase inhibitors, demonstrating the broad applicability of these compounds in developing treatments for diseases like diabetes and Alzheimer's (Abbasi, Riaz, Rehman, et al., 2019).

特性

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O5S3/c1-2-9-22-15-8-7-14(30(20,26)27)10-16(15)28-18(22)21-17(23)11-29(24,25)13-5-3-12(19)4-6-13/h3-8,10H,2,9,11H2,1H3,(H2,20,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIWEKAGWYSZRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

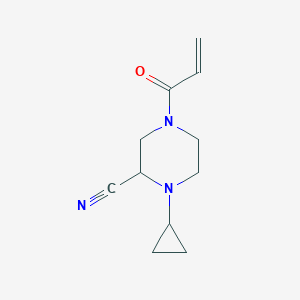

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2531510.png)

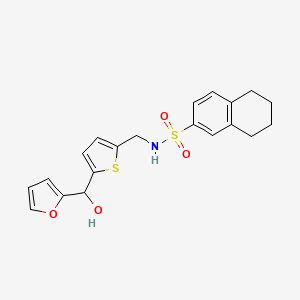

![6,8-dichloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2531514.png)

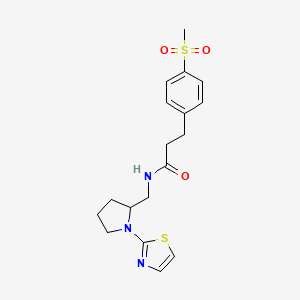

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one](/img/structure/B2531526.png)